molecular formula C6H7N3O3 B1496158 Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate CAS No. 21615-64-5

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate

Cat. No.: B1496158
CAS No.: 21615-64-5
M. Wt: 169.14 g/mol
InChI Key: DRHLMNDFBCJNGA-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,6-dihydroxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group at position 2 can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-amino-6-oxo-pyrimidine-4-carboxylate.

    Reduction: Formation of 2-amino-6-hydroxy-pyrimidine-4-carboxylate.

    Substitution: Formation of 2-amino-6-halo-pyrimidine-4-carboxylate.

Scientific Research Applications

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or as a substrate for enzymatic reactions. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-amino-4,6-dihydroxypyrimidine: Lacks the methyl ester group at position 4.

    Methyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate: Has a carboxylate group at position 5 instead of position 4.

    2-amino-6-hydroxy-4-methylpyrimidine: Contains a methyl group at position 4 instead of a carboxylate group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5(11)3-2-4(10)9-6(7)8-3/h2H,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHLMNDFBCJNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286646
Record name methyl 2-amino-6-hydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21615-64-5
Record name NSC46803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46803
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-amino-6-hydroxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-6-hydroxypyrimidine-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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